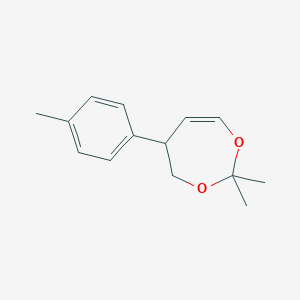
1,3-Dioxepin, 4,5-dihydro-2,2-dimethyl-5-(4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxepin, 4,5-dihydro-2,2-dimethyl-5-(4-methylphenyl)- is a chemical compound with a unique structure that includes a dioxepin ring
Métodos De Preparación
The synthesis of 1,3-Dioxepin, 4,5-dihydro-2,2-dimethyl-5-(4-methylphenyl)- typically involves the reaction of appropriate precursors under specific conditions. One common method includes the hydroformylation of 4,7-dihydro-1,3-dioxepin derivatives to form optically active aldehydes . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1,3-Dioxepin, 4,5-dihydro-2,2-dimethyl-5-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions may involve the use of reducing agents to convert the compound into its reduced form.
Substitution: Substitution reactions can occur with different reagents, leading to the formation of various substituted products.
Common reagents and conditions used in these reactions include hydroformylation agents for oxidation and specific catalysts for reduction and substitution reactions. The major products formed depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,3-Dioxepin, 4,5-dihydro-2,2-dimethyl-5-(4-methylphenyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: The compound may be studied for its potential biological activities and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications.
Industry: It can be used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism by which 1,3-Dioxepin, 4,5-dihydro-2,2-dimethyl-5-(4-methylphenyl)- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects, depending on the context of its use.
Comparación Con Compuestos Similares
Similar compounds to 1,3-Dioxepin, 4,5-dihydro-2,2-dimethyl-5-(4-methylphenyl)- include:
These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of 1,3-Dioxepin, 4,5-dihydro-2,2-dimethyl-5-(4-methylphenyl)- lies in its specific substituents and the resulting chemical behavior.
Propiedades
Número CAS |
153867-10-8 |
|---|---|
Fórmula molecular |
C14H18O2 |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
2,2-dimethyl-5-(4-methylphenyl)-4,5-dihydro-1,3-dioxepine |
InChI |
InChI=1S/C14H18O2/c1-11-4-6-12(7-5-11)13-8-9-15-14(2,3)16-10-13/h4-9,13H,10H2,1-3H3 |
Clave InChI |
RELMXWHIKLIRGF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2COC(OC=C2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




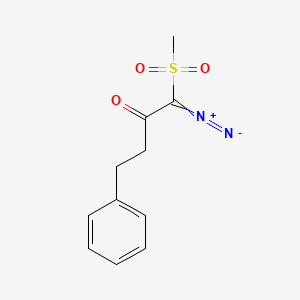

![4-{4-[(Cyanomethyl)(methyl)amino]anilino}-4-oxobutanoic acid](/img/structure/B14264170.png)
![2-[2-(2-Chlorophenyl)hydrazinylidene]-4,5-diphenyl-2H-imidazole](/img/structure/B14264176.png)
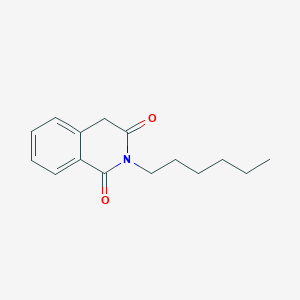
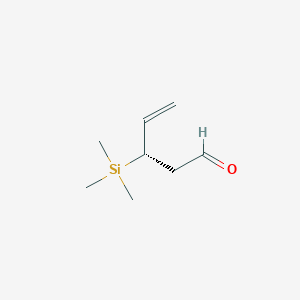
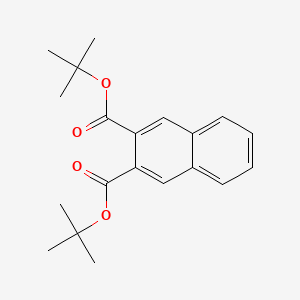

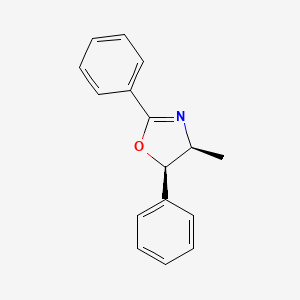
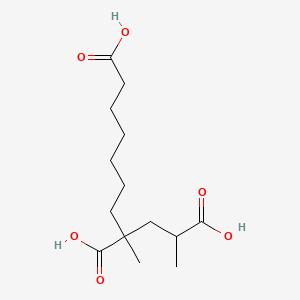
![Di([1,1'-biphenyl]-4-yl)phosphane](/img/structure/B14264210.png)

